Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate
Overview
Description
“Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate” is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular formula of C6H8N2O4S2 and an average mass of 236.269 Da .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, one method involves the use of sodium borohydride in a methanol:THF=1:1 mixed solvent at room temperature . Another method involves the use of Oxone in water at 5 - 20℃ .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The thiazole ring in the molecule has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The aromaticity of the ring allows for these reactions to occur .Physical and Chemical Properties Analysis
The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . It has a molecular weight of 236.269 Da .Mechanism of Action
While the specific mechanism of action for “Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate” is not explicitly mentioned in the search results, it’s known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Future Directions
Thiazole derivatives, such as “Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate”, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, future research and development efforts may focus on exploring these properties further and finding new applications for this compound in the pharmaceutical industry.
Properties
IUPAC Name |
methyl 4-amino-2-methylsulfonyl-1,3-thiazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S2/c1-12-5(9)3-4(7)8-6(13-3)14(2,10)11/h7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZQIFHFOYQYKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)S(=O)(=O)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732225 | |
Record name | Methyl 4-amino-2-(methanesulfonyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951804-64-1 | |
Record name | Methyl 4-amino-2-(methanesulfonyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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